molecular formula C19H28N4O4S B2608774 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-71-6

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2608774
CAS No.: 850935-71-6
M. Wt: 408.52
InChI Key: ZTQOJVOHGPVCBR-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the molecular formula C19H28N4O4S . It belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as a privileged scaffold in medicinal chemistry for the development of novel antibacterial agents . These compounds have demonstrated significant potency against a range of clinically important drug-resistant bacterial pathogens. Research into related N-(1,3,4-oxadiazol-2-yl)benzamides has uncovered diverse and potent mechanisms of action. Certain analogs function as multitargeting antibiotics, impacting bacterial viability by regulating menaquinone biosynthesis, influencing essential proteins including DnaX and Pol IIIC, depolarizing bacterial membranes, and inducing iron starvation . Other analogs within this family have been identified as inhibitors of critical bacterial processes such as trans-translation, a ribosome rescue pathway, and the biosynthesis of lipoteichoic acid (LTA) . These compounds exhibit remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL and show a low propensity for resistance development . Furthermore, select derivatives have been successfully developed to display potent activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , with MICs as low as 0.125 µg/mL, showing potential for treating multidrug-resistant gonorrhea . This compound is intended for research applications only, specifically for use in investigative studies aimed at combating antimicrobial resistance. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-6-17-21-22-19(27-17)20-18(24)15-7-9-16(10-8-15)28(25,26)23(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOJVOHGPVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
One of the most significant applications of this compound is its potential as an antiviral agent. Research indicates that compounds with sulfamoyl groups can inhibit retroviral proteases, particularly those associated with the human immunodeficiency virus (HIV). The structural characteristics of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide suggest it may exhibit similar inhibitory effects, making it a candidate for further investigation in antiviral drug development .

Anticancer Activity
Studies have shown that oxadiazole derivatives can possess anticancer properties. The incorporation of the oxadiazole moiety in this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary assays indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines . Further research into the specific mechanisms of action and efficacy in vivo is warranted.

Agricultural Applications

Herbicidal Activity
The compound's unique structure may also lend itself to applications in agriculture as a herbicide. Compounds containing sulfonamide groups have been noted for their herbicidal properties. Investigations into the herbicidal efficacy of this compound could provide insights into its potential use in crop protection against unwanted vegetation .

Fungicidal Properties
In addition to herbicidal applications, there is potential for this compound to exhibit fungicidal activity. The oxadiazole group has been associated with antifungal properties in various studies. This suggests that the compound could be explored for its effectiveness against fungal pathogens in agricultural settings .

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Sulfamoyl compounds are known to interact with various biological targets, including enzymes involved in metabolic pathways. Investigating the inhibitory effects of this compound on these enzymes could provide insights into its mechanism of action and potential therapeutic applications .

Summary Table of Applications

Application AreaPotential UsesRemarks
Medicinal ChemistryAntiviral agent (HIV protease inhibitor)Requires further investigation
Anticancer activityPromising results in preliminary assays
Agricultural ScienceHerbicidal activityPotential for crop protection
Fungicidal propertiesNeeds evaluation against specific pathogens
Biochemical ResearchEnzyme inhibition studiesValuable for understanding metabolic pathways

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and oxadiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Benzamide-Oxadiazole Class

Several benzamide derivatives with 1,3,4-oxadiazole or related heterocycles have been synthesized and characterized. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity Source
Target Compound: 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Bis(2-methylpropyl) 5-Ethyl 579.755 N/A N/A (structural data only)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 2-Oxotetrahydrofuran-3-yl 4-Fluorophenyl ~439.45 (calc.) 236–237 Chiral purity ([α]D = +10.6°)
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 5-(4-Methoxyphenylmethyl) ~571.67 (calc.) N/A Antifungal (C. albicans IC50: 8 µM)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) 5-(Furan-2-yl) ~517.62 (calc.) N/A Antifungal (C. albicans IC50: 16 µM)
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Bis(prop-2-enyl) 5-(2,4-Dimethoxyphenyl) 484.5 N/A XLogP3 = 3; High rotatable bonds
Key Observations :

Smaller substituents, such as the 2-oxotetrahydrofuran-3-yl group in compound 5f, correlate with higher melting points (236–237°C), suggesting stronger crystalline packing .

Oxadiazole Substituents: The 5-ethyl group in the target compound is less sterically hindered compared to 5-(4-methoxyphenylmethyl) (LMM5) or 5-(furan-2-yl) (LMM11), which may influence binding to enzymatic targets like thioredoxin reductase .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity against Candida albicans (IC50: 8 µM and 16 µM, respectively), attributed to thioredoxin reductase inhibition . The target compound’s ethyl-oxadiazole group may modulate similar pathways, but its efficacy remains untested.

Analogues with Alternative Heterocycles

Compounds replacing the oxadiazole ring with thiadiazole or benzothiazole moieties (e.g., 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide , CAS: 533868-73-4) exhibit distinct properties:

  • Benzothiazole derivatives often show enhanced planarity and electronic delocalization, improving interaction with hydrophobic enzyme pockets .
  • Thiadiazole-containing analogues (e.g., BA92579 , CAS: 899351-43-0) have higher sulfur content, which may influence redox activity or metabolic stability .

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H28N4O4S
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 850935-71-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfamoyl group is known to enhance solubility and bioavailability, which may facilitate its action in biological systems. Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial and antitumor activities.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to benzamides have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .
  • Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antimicrobial properties, similar to other sulfonamide derivatives that target bacterial folate synthesis pathways .

Biological Activity Studies

A review of the literature reveals several studies that highlight the biological activities associated with this compound:

StudyFindings
Sivaramkumar et al. (2010)Identified structural analogs that exhibited significant antitumor effects in various cancer cell lines, suggesting a common mechanism involving DHFR inhibition .
Han et al. (2016)Demonstrated that benzamide derivatives containing oxadiazole rings inhibited RET kinase activity, which is implicated in certain cancers .
ResearchGate Study (2024)Reported on the synthesis and evaluation of related compounds showing promising antibacterial activity against resistant strains .

Case Studies

  • Antitumor Effects : In a clinical study involving patients with lymphoma, compounds structurally related to this compound were administered, resulting in prolonged survival rates in a subset of patients resistant to standard treatments .
  • Antimicrobial Testing : Laboratory tests showed that derivatives of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibiotic agent .

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